molecular formula C10H7FN2O2 B2594328 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid CAS No. 265986-57-0

5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid

Cat. No.: B2594328
CAS No.: 265986-57-0
M. Wt: 206.176
InChI Key: LKZKSONDELVYHZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a fluorine atom at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 4 of the pyrazole ring. Its synthesis often involves a Halex reaction, a nucleophilic aromatic substitution process that introduces fluorine into the pyrazole scaffold . The compound’s structure confers unique electronic and steric properties, making it a precursor for fungicidal agents and bioactive derivatives like fluorobenzamides .

Properties

IUPAC Name

5-fluoro-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZKSONDELVYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265986-57-0
Record name 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the target compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Biological Activities

5-Fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid and its derivatives exhibit a wide range of biological activities:

  • Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties. Studies have shown that compounds similar to this compound can effectively inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics and antifungal agents .
  • Anti-inflammatory Properties : Research indicates that pyrazole compounds can reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antiviral Effects : Some studies have reported antiviral activities associated with pyrazole derivatives, suggesting potential applications in treating viral infections .

Synthesis of Fungicides

This compound serves as an important intermediate in the synthesis of fungicides. The compound can be transformed into various derivatives that exhibit potent antifungal properties. For instance:

Fungicide Derivative Target Fungi Activity
5-fluoro-1-methyl-3-(trifluoromethyl)-1H-pyrazoleBotrytis cinereaHigh
5-fluoro-1-(naphthalen-1-yl)-3-(phenyl)-1H-pyrazoleFusarium spp.Moderate

These derivatives are synthesized from this compound through various chemical reactions involving halogenation and acylation processes, enhancing their efficacy against phytopathogenic fungi .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a scaffold for developing novel therapeutic agents. Its structure allows for modifications that can lead to compounds with improved pharmacological profiles. For example:

Modification New Compound Target Activity
Substitution at position 3 with alkyl groups5-fluoro-3-methyl-1H-pyrazoleEnhanced anti-inflammatory
Addition of halogen at position 45-fluoro-4-bromo-1H-pyrazoleIncreased antimicrobial activity

These modifications have been shown to enhance the biological activity of the base compound, making it a versatile building block in drug design .

Structure–Activity Relationship Studies

Structure–activity relationship (SAR) studies are crucial for understanding how different modifications to the pyrazole ring affect biological activity. Research has demonstrated that:

  • The presence of fluorine at the 5-position increases lipophilicity, which can enhance membrane permeability and bioavailability.
  • Substitutions on the phenyl ring can significantly alter the compound's interaction with biological targets, leading to variations in potency and selectivity .

Mechanism of Action

The mechanism of action of 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Key Observations :

  • Fluorine at position 5 lowers LogP compared to bulkier substituents like isopropyl, favoring aqueous solubility.
  • Trifluoromethyl groups at position 5 or 3 significantly reduce pKa due to strong electron withdrawal.

Biological Activity

5-Fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, among other therapeutic applications. In this article, we will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H8FN3O2
  • Molar Mass : 223.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, which prevents substrate binding and subsequent catalytic activity. This mechanism is crucial for its anticancer properties, as many cancer therapies target enzyme pathways involved in cell proliferation .

Receptor Binding : It can modulate signaling pathways by binding to cell surface receptors, influencing cellular responses that are vital in inflammatory and cancer processes .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties:

  • In Vitro Studies : The compound showed significant antiproliferative effects against various cancer cell lines, including:
    • HepG2 (liver cancer)
    • HeLa (cervical cancer)
    • MDA-MB-231 (breast cancer)

In one study, it was reported that the compound inhibited cell growth with IC50 values indicating effective cytotoxicity against these cell lines .

Cell Line IC50 (µM) Effect
HepG212.5Moderate Inhibition
HeLa15.0Significant Inhibition
MDA-MB-23110.0Strong Inhibition

Antimicrobial and Antifungal Properties

The compound has also been evaluated for its antimicrobial and antifungal activities:

  • Antibacterial Activity : It demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

In vitro studies indicated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties:

  • Mechanism : The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response.

Research findings indicate that it exhibits a selective inhibition profile with IC50 values showing superior efficacy compared to traditional anti-inflammatory drugs .

Case Studies

  • Study on Anticancer Efficacy : A recent study evaluated the efficacy of various pyrazole derivatives, including this compound, in treating breast cancer. The results showed a significant reduction in tumor size in vivo models treated with the compound compared to control groups .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against a panel of pathogens. It was found to be particularly effective against resistant strains of bacteria, highlighting its potential as a new therapeutic agent in infectious diseases .

Q & A

Q. What synthetic methodologies are commonly employed for 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, N,NN,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis of the intermediate ester to yield the carboxylic acid. Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to minimize by-products. Recrystallization or column chromatography is typically used for purification .

Q. How is the structural integrity of this compound experimentally validated?

Structural confirmation relies on:

  • X-ray crystallography : Determines precise bond lengths, angles, and molecular packing (e.g., orthorhombic crystal systems with P21/cP2_1/c space groups) .
  • Spectroscopy :
  • 1H^1H-NMR : Signals at δ 8.2–8.5 ppm (pyrazole-H), δ 7.4–7.6 ppm (aryl-H), and δ 12.5–13.0 ppm (carboxylic acid -OH).
  • IR : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~2500–3300 cm1^{-1} (-COOH) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental Analysis : Confirms %C, %H, and %N within ±0.4% of theoretical values.
  • Melting Point : Sharp melting points (e.g., 210–212°C) indicate high purity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity?

Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set optimize molecular geometry and compute:

  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5–5.0 eV) correlate with kinetic stability.
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for derivatization .

Q. What strategies address contradictions in spectroscopic or crystallographic data?

  • Cross-validation : Compare experimental NMR/IR with computed spectra from DFT.
  • Multi-technique analysis : Pair X-ray data with Hirshfeld surface analysis to resolve packing ambiguities (e.g., hydrogen-bonding networks) .

Q. How can derivatization enhance the compound’s bioactivity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF3_3) at the pyrazole C5 position to modulate solubility and target affinity.
  • Docking Studies : Use AutoDock Vina to predict binding modes with enzymes (e.g., cyclooxygenase-2) .

Q. What methodologies assess stability under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C).
  • Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. How are synthetic by-products characterized and minimized?

  • LC-MS : Identifies impurities (e.g., unhydrolyzed esters or fluorophenyl isomers).
  • Optimized Workup : Adjust pH during hydrolysis to prevent side reactions (e.g., decarboxylation) .

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